N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 2034434-86-9) is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes a central 2-hydroxyethyl chain substituted with furan-2-yl and thiophen-3-yl groups, linked to a 1-methyl-1H-pyrazole-4-sulfonamide moiety. This compound exemplifies the integration of sulfur-containing heterocycles (thiophene) and oxygen-containing rings (furan), which are common in pharmacologically active molecules due to their electronic and steric properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-6-22-9-11)13-3-2-5-21-13/h2-9,16,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYXBAXNRGXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a furan ring, a thiophene ring, and a pyrazole moiety, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 399.44 g/mol. The presence of the sulfonamide group enhances its solubility and biological activity, making it a candidate for further medicinal chemistry exploration.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O6S |
| Molecular Weight | 399.44 g/mol |
| CAS Number | 2034483-42-4 |
| Purity | Typically around 95% |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. Studies have demonstrated that modifications in the pyrazole structure can enhance these activities against various pathogens .
- Anti-inflammatory Properties : The compound may act as a COX-II inhibitor, which is crucial in managing inflammatory conditions. COX-II inhibitors are known for their role in pain relief and reducing inflammation without the ulcerogenic effects associated with traditional NSAIDs .
- Anticancer Potential : Similar pyrazole compounds have been investigated for their anticancer properties, showing efficacy against several cancer cell lines, including lung and colon cancer . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Antibacterial and Antifungal Studies :
- COX-II Inhibition :
- Anticancer Activity :
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety participates in two primary reaction types:
| Reaction Type | Reagents/Conditions | Products/Applications |
|---|---|---|
| Nucleophilic substitution | Alkyl halides, aryl halides, or acyl chlorides under basic conditions | N-alkylated or N-acylated derivatives for enhanced bioactivity |
| Metal complexation | Transition metal ions (e.g., Cu²⁺, Fe³⁺) in aqueous or alcoholic media | Stable coordination complexes with potential catalytic or therapeutic uses |
These reactions are critical for modifying the compound’s pharmacokinetic properties or developing metal-based therapeutics.
Hydroxyl Group Transformations
The secondary alcohol (-CH(OH)-) undergoes typical alcohol reactions:
The hydroxyl group’s reactivity is sterically hindered by adjacent aromatic rings, necessitating optimized conditions for high yields.
Furan and Thiophene Ring Reactions
Both heterocycles undergo electrophilic aromatic substitution (EAS):
Furan Ring (Position 2)
| Reaction Type | Reagents/Conditions | Positional Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 > C4 |
| Sulfonation | SO₃/H₂SO₄ | C5 |
| Halogenation | Br₂/FeBr₃ | C5 |
Thiophene Ring (Position 3)
| Reaction Type | Reagents/Conditions | Positional Selectivity |
|---|---|---|
| Nitration | HNO₃/AcOH | C2 > C5 |
| Friedel-Crafts | AlCl₃/R-X | C2 |
The electron-rich thiophene ring exhibits higher EAS reactivity than furan, with regioselectivity dictated by substitution patterns.
Pyrazole Core Modifications
The 1-methylpyrazole group influences reactivity:
The pyrazole ring’s stability under acidic/basic conditions makes it a robust scaffold for further functionalization .
Biological Interactions
While not traditional "reactions," the compound interacts with biological targets:
| Target | Interaction Mechanism | Biological Effect |
|---|---|---|
| Carbonic anhydrase | Sulfonamide binds Zn²⁺ active site | Enzyme inhibition (potential for glaucoma therapy) |
| Cyclooxygenase-II | Competitive binding via sulfonamide and aromatic rings | Anti-inflammatory activity |
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural uniqueness lies in the combination of thiophen-3-yl and furan-2-yl substituents on the hydroxyethyl backbone, distinguishing it from analogs with alternative substitution patterns or heterocycles. Key structural analogs include:
Key Observations :
- The position of thiophene substitution (3-yl vs. 2-yl) alters steric and electronic profiles.
- Replacement of sulfonamide with carboxamide (e.g., in and compounds) reduces acidity and hydrogen-bond donor capacity, which could impact target affinity .
- The furan-thiophene combination in the target compound is rare among FDA-approved drugs, suggesting novel physicochemical or pharmacological behavior .
Physicochemical Properties
- Molecular Weight : ~395 g/mol (estimated), comparable to bithiophene derivatives in (~400–450 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness .
- LogP: Predicted to be ~2.5 (furan and thiophene contribute hydrophobicity, balanced by sulfonamide’s polarity).
- Solubility : Sulfonamide groups typically enhance aqueous solubility; however, the hydrophobic thiophene and furan rings may reduce it compared to purely aliphatic sulfonamides .
Q & A
Basic: What are the established synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of pyrazole and sulfonamide cores. A common approach includes:
Vilsmeier Formylation : Introduce aldehyde groups to the pyrazole ring using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–90°C, achieving yields of ~70% .
Nucleophilic Substitution : React the aldehyde intermediate with furan- and thiophene-derived nucleophiles in ethanol or DMF under reflux (e.g., 12–24 hours).
Sulfonamide Coupling : Use 1-methyl-1H-pyrazole-4-sulfonyl chloride with the hydroxyethyl-thiophene/furan intermediate in the presence of a base (e.g., triethylamine) .
Key Data :
- Yields : 70–80% after recrystallization.
- Characterization : IR confirms sulfonamide S=O stretches (~1350 cm⁻¹), while ¹H-NMR resolves furan (δ 6.3–7.5 ppm) and thiophene (δ 7.1–7.8 ppm) protons .
Advanced: How can researchers address contradictory data in reaction yields when varying nucleophiles or solvents?
Methodological Answer:
Contradictions often arise from solvent polarity, steric hindrance, or competing side reactions. To resolve this:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for bulky substrates, while ethanol minimizes by-products in smaller nucleophiles .
- Catalytic Additives : Use triethylamine to deprotonate intermediates and accelerate substitution rates .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify optimal stopping points, avoiding over-reaction or decomposition.
Example : Malononitrile reactions in DMF yield 80% product, whereas bulkier hydrazine derivatives require ethanol to reduce steric clashes, yielding 65–70% .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C-NMR : Assign protons and carbons in the pyrazole (δ 7.5–8.2 ppm), sulfonamide (δ 3.2–3.5 ppm for CH₃), and heterocyclic rings (furan/thiophene) .
- IR Spectroscopy : Identify sulfonamide S=O (asymmetric: ~1340 cm⁻¹, symmetric: ~1160 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₇N₃O₄S₂: 380.07) .
Advanced: How can researchers design derivatives to optimize bioactivity or solubility?
Methodological Answer:
- Functional Group Manipulation :
- Structure-Activity Relationship (SAR) :
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use X-ray crystallography data (e.g., PDB IDs) of homologous targets to model binding poses. Key interactions include:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) to prioritize derivatives .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of by-products (e.g., unreacted aldehydes or sulfonyl chlorides).
- Solutions :
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., C18 column, 254 nm).
- Light/Oxidation Stress Testing : Expose to UV light (ICH Q1B) or 3% H₂O₂ to identify photo-labile or oxidatively unstable moieties (e.g., furan rings) .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .
Basic: What safety considerations are critical during synthesis?
Methodological Answer:
- Toxic Reagents : Handle phosphoryl chloride (POCl₃) in a fume hood due to corrosive fumes. Quench excess reagent with ice-cold sodium bicarbonate .
- Solvent Disposal : Recover DMF via distillation to minimize environmental impact.
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats .
Advanced: How can researchers reconcile discrepancies in biological activity across in vitro assays?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HEK293 for receptor binding) and passage numbers.
- Normalize data to positive controls (e.g., IC₅₀ of reference inhibitors).
- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers or batch effects .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of thiophene rings .
- Resolution Techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
